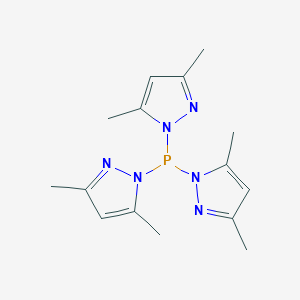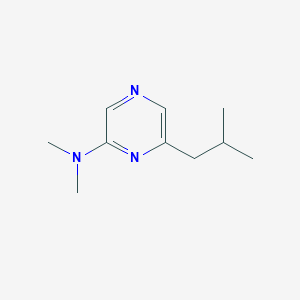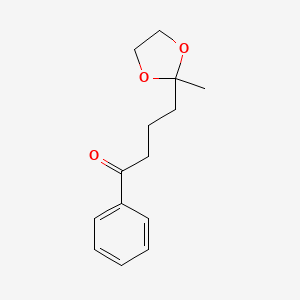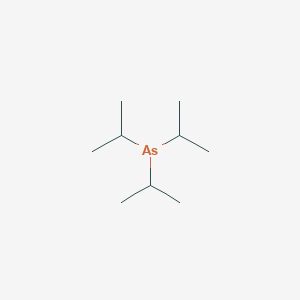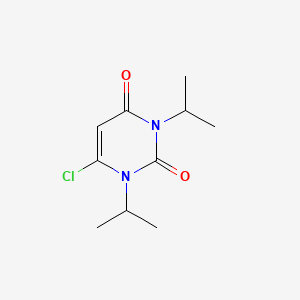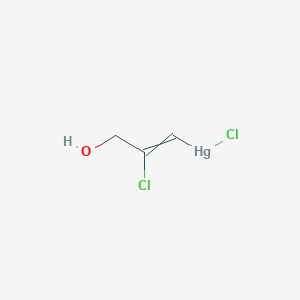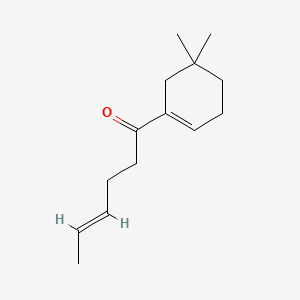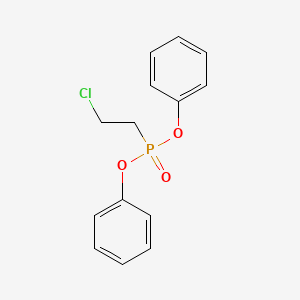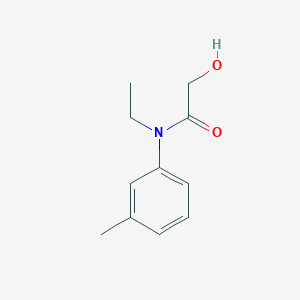
N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of acetamide, featuring an ethyl group, a hydroxy group, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylphenylamine with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-(3-methylphenylamino)acetate. This intermediate is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide functionality play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methylphenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-(3-methylphenyl)acetamide: Lacks the ethyl and hydroxy groups present in N-Ethyl-2-hydroxy-N-(3-methylphenyl)acetamide.
N-(4-methylphenyl)acetamide: Another positional isomer with different chemical properties.
Uniqueness
This compound is unique due to the presence of both an ethyl group and a hydroxy group, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wider range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
54041-14-4 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
N-ethyl-2-hydroxy-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO2/c1-3-12(11(14)8-13)10-6-4-5-9(2)7-10/h4-7,13H,3,8H2,1-2H3 |
InChI-Schlüssel |
VQCLJQAFSBROKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)
